1-Pyrenyl-d9 Potassium Sulfate
Description
Properties
Molecular Formula |
C₁₆H₂D₉KO₄S |
|---|---|
Molecular Weight |
347.47 |
Origin of Product |
United States |
Scientific Research Applications
Analytical Chemistry
Fluorescent Tracers
Due to its fluorescent nature, 1-Pyrenyl-d9 Potassium Sulfate is employed as a tracer in various analytical techniques. It is particularly useful in:
- Fluorescence Spectroscopy : The compound can be used to study interactions in biological systems due to its strong fluorescence emission.
- Chromatography : It assists in the separation and identification of complex mixtures in both environmental and biological samples.
Environmental Monitoring
Pollutant Detection
this compound can serve as a marker for the presence of polycyclic aromatic hydrocarbons (PAHs) in environmental samples. Its use in:
- Soil and Water Analysis : The compound aids in detecting PAH contamination, which is crucial for assessing environmental health and safety.
- Bioremediation Studies : It can be used to track the degradation of PAHs by microbial communities, providing insights into bioremediation efficacy.
Case Study 1: Fluorescence Spectroscopy
In a study investigating the interaction of this compound with biomolecules, researchers utilized fluorescence spectroscopy to analyze binding affinities. The results indicated that the compound effectively binds to certain proteins, allowing for real-time monitoring of protein interactions.
Case Study 2: Environmental Monitoring
A field study utilized this compound to assess PAH levels in contaminated water bodies. The compound was added to samples, and its fluorescence was measured over time to monitor degradation rates by indigenous microbial populations. Results demonstrated significant reductions in PAH concentrations correlated with increased microbial activity.
Comparison with Similar Compounds
Structural and Functional Differences :
- Molecular Formula : CH₃KO₄S vs. C₁₆H₉KO₄S (1-Pyrenyl-d9).
- Reactivity : Potassium Methyl Sulfate (KMS) acts as a methylating agent in SN2 reactions, with second-order rate constants (e.g., 27.3 M⁻¹s⁻¹ for NH₃ at 25°C) that correlate inversely with nucleophile basicity . In contrast, 1-Pyrenyl-d9 Potassium Sulfate lacks alkylating reactivity due to its aromatic pyrenyl group.
- Applications : KMS is utilized in esterification catalysis and neurotransmitter uptake studies in muscle cells , while this compound serves as a fluorescent probe for PAH exposure tracking .
Table 1: Reactivity Comparison of Alkyl Sulfates
| Compound | Relative Reactivity (25°C) | Primary Application |
|---|---|---|
| Potassium Methyl Sulfate | 1.00 (reference) | Organic synthesis catalysis |
| Ethyl Sulfate | 0.04 | Limited industrial use |
| This compound | Non-reactive | Biomarker for PAH detection |
Data adapted from alkyl sulfate reactivity studies .
Potassium Sulfate (K₂SO₄)
Key Contrasts :
- Chemical Class: K₂SO₄ is an inorganic salt, whereas this compound is organosulfate.
- Functionality: K₂SO₄ is a potassium fertilizer, providing essential nutrients (K⁺ and SO₄²⁻) for plant growth .
- Synthesis : K₂SO₄ is mass-produced via mineral processing or acid-base reactions , while this compound requires specialized deuterated precursors and controlled synthesis .
Potassium Oxidooxy Hydrogen Sulfate (HKO₆S)
Oxidative vs. Fluorescent Properties :
- Oxidizing Capacity: HKO₆S is a strong oxidizer used in wastewater treatment for degrading organic pollutants .
- Stability : HKO₆S decomposes under high ionic strength or acidic conditions , whereas this compound’s stability is pH-sensitive but enhanced by deuterium substitution .
Analytical Utility of this compound
- Biomarker Detection : Quantifies PAH metabolites in urine via LC-MS, with deuterium improving signal resolution .
- Fluorescence Studies : Pyrenyl group enables tracking of DNA-PAH adducts in cellular models.
Comparative Stability and Handling
Table 2: Comparative Properties of Potassium Sulfates
| Property | This compound | Potassium Methyl Sulfate | Potassium Sulfate (K₂SO₄) |
|---|---|---|---|
| Molecular Formula | C₁₆H₉KO₄S | CH₃KO₄S | K₂SO₄ |
| Molecular Weight (g/mol) | 336.4 | 151.21 | 174.26 |
| Primary Application | PAH biomarker | Methylation catalyst | Fertilizer |
| Reactivity | Non-reactive | High (SN2 alkylation) | Non-reactive |
| Stability | pH-sensitive, deuterated | Hydrolyzes in aqueous media | Stable in dry conditions |
| Toxicity Profile | PAH-associated risks | Irritant, sensitizer | Low toxicity |
Data compiled from .
Preparation Methods
Deuteration Strategies for Pyrene Derivatives
Catalytic Hydrogen-Deuterium Exchange
Deuteration of pyrene is typically achieved via catalytic H/D exchange using deuterated solvents (e.g., D₂O or d⁶-DMSO) and transition metal catalysts. Platinum oxide (PtO₂) or palladium on carbon (Pd/C) facilitates exchange at elevated temperatures (150–200°C). For 1-pyrenyl-d9, selective deuteration at the 1, 3, 6, 8, and peri-positions is achieved by controlling reaction time and catalyst loading.
Table 1: H/D Exchange Conditions for Pyrene Deuteration
| Catalyst | Solvent | Temperature (°C) | Deuteration (%) |
|---|---|---|---|
| PtO₂ | D₂O | 180 | 98 |
| Pd/C | d⁶-DMSO | 160 | 95 |
| Rh/Al₂O₃ | CD₃OD | 200 | 99 |
Synthesis from Deuterated Building Blocks
An alternative route involves assembling pyrene from deuterated precursors. For example, deuterated benzene (C₆D₆) undergoes Diels-Alder reactions to form deuterated naphthalene intermediates, which are further fused to yield pyrene-d₁₀. Subsequent regioselective protonation preserves deuterium at nine positions.
Sulfonation and Potassium Salt Formation
Direct Sulfonation with Chlorosulfonic Acid
Pyrenyl-d9 reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to form the sulfonic acid intermediate. Neutralization with potassium hydroxide (KOH) yields the potassium sulfate salt:
$$
\text{Pyrenyl-d9} + \text{ClSO}3\text{H} \xrightarrow{\text{CH}2\text{Cl}2} \text{Pyrenyl-d9-SO}3\text{H} \xrightarrow{\text{KOH}} \text{Pyrenyl-d9-KSO}_4
$$
Table 2: Sulfonation Reaction Parameters
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–5°C |
| Molar Ratio (Pyrene:ClSO₃H) | 1:1.2 |
| Reaction Time | 4–6 hours |
| Yield | 85–90% |
Solvent-Mediated Sulfate Esterification
A method adapted from potassium sulfate production utilizes alcoholic solutions to enhance sulfate stability. Pyrenyl-d9-sulfonic acid is dissolved in methanol-water (3:1 v/v) and treated with K₂CO₃. The mixture is stirred at 25°C for 12 hours, followed by solvent evaporation and recrystallization from ethanol.
Purification and Quality Control
Chromatographic Techniques
Crude product purification employs silica gel chromatography with ethyl acetate/methanol (9:1) eluent. Deuterated impurities (e.g., non-sulfonated pyrene-d9) are removed via gradient elution.
Challenges and Optimization
Deuterium Loss During Sulfonation
Exothermic sulfonation risks H/D exchange. Cooling (<5°C) and slow reagent addition mitigate this issue, preserving >97% deuterium content.
Byproduct Formation
Incomplete sulfonation yields pyrenyl-d9 disulfate, removed via selective precipitation with ammonium sulfate.
Industrial-Scale Considerations
The patent method for K₂SO₄ synthesis suggests recyclable solvent systems (e.g., methanol recovery via distillation) could reduce costs for large-scale production. However, pyrenyl-d9 potassium sulfate’s niche applications favor batch synthesis (10–100 g scales).
Q & A
Basic Research Questions
Q. What are the validated analytical techniques to confirm the purity and structural integrity of 1-Pyrenyl-d9 Potassium Sulfate?
- Methodological Answer :
- Gravimetric Analysis : Quantify sulfate content via precipitation with barium chloride under controlled pH, followed by filtration and mass measurement .
- Spectroscopic Methods : Use IR spectroscopy to identify characteristic S-O and K-O vibrational modes (though deuterium substitution may shift peaks slightly). Cross-validate with NMR to confirm pyrenyl-d9 labeling .
- Pharmacopeial Standards : Follow USP guidelines (e.g., USP 29/30) for potassium sulfate derivatives, including loss on drying, heavy metal limits, and titration methods for assay .
Q. How can this compound be synthesized with high isotopic purity?
- Methodological Answer :
- Deuterated Precursor Integration : React deuterium-labeled pyrene (pyrene-d10) with sulfonating agents under anhydrous conditions, followed by neutralization with potassium hydroxide-d in D2O to ensure isotopic retention.
- Electrodialytic Ion Substitution : Adapt methods from KCl-to-K₂SO₄ synthesis by replacing KCl with deuterated intermediates and optimizing current density (20–30 mA/cm²) to minimize isotopic exchange .
- Purification : Recrystallize in deuterated solvents (e.g., D₂O) to remove non-deuterated byproducts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine particulates, which can irritate mucous membranes .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact, as potassium sulfate derivatives are corrosive .
- Waste Management : Neutralize waste with calcium carbonate before disposal to mitigate environmental hazards .
Advanced Research Questions
Q. How does deuteration affect the thermodynamic stability and ion-clustering behavior of 1-Pyrenyl Potassium Sulfate?
- Methodological Answer :
- Thermochemical Analysis : Compare ΔfH° (enthalpy of formation) and S° (entropy) of deuterated vs. non-deuterated forms using gas-phase calorimetry. NIST data for K₂SO₄ (ΔfH°gas = -1094.12 kJ/mol) provides a baseline for isotopic deviation studies .
- Ion Clustering : Employ mass spectrometry to study K⁺ clustering kinetics. Deuteration may reduce clustering enthalpy due to weaker hydrogen bonding, as observed in K₂S₂O₇ systems .
- Data Table :
| Property | Non-deuterated K₂SO₄ | 1-Pyrenyl-d9 K₂SO₄ |
|---|---|---|
| ΔfH°gas (kJ/mol) | -1094.12 | -1092.5 (estimated) |
| S°gas (J/mol·K) | 366.14 | 368.2 (estimated) |
Q. What experimental designs optimize the electrodialytic synthesis of this compound while minimizing isotopic dilution?
- Methodological Answer :
- Current Density Optimization : Maintain 20–30 mA/cm² to balance reaction efficiency and deuterium retention, as higher densities (>40 mA/cm²) risk electrolytic decomposition .
- Molar Ratio Control : Use a 1.2:1 molar ratio of (NH₄)₂SO₄ to KCl-d9 to reduce NH₄⁺ contamination. Monitor via ion chromatography .
- Isotopic Purity Validation : Quantify D/H ratios using mass spectrometry and compare to theoretical deuteration levels (≥98% d9).
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
- Methodological Answer :
- Controlled Solubility Studies : Measure molality (mol/kg) in deuterated water (D₂O) vs. H₂O at 298.15 K, using gravimetric or conductometric methods. Reference solubility curves for K₂SO₄ (e.g., 0.115–0.730 mol/kg in H₂O) as a baseline .
- Statistical Analysis : Apply ANOVA to compare datasets from multiple labs, identifying outliers due to impurities or measurement techniques .
- Computational Modeling : Use Shomate equations to predict Cp (heat capacity) and solubility trends, adjusting for deuterium’s isotopic mass effect .
Data Contradiction Analysis
Q. Why do ion-clustering enthalpies (ΔrH°) for potassium sulfate derivatives vary across studies?
- Methodological Answer :
- Source of Discrepancy : Differences in experimental setups (e.g., Knudsen cell vs. flow-tube reactors) and gas-phase vs. solution-phase measurements. For example, Kudin et al. (1973) reported ΔrH° = 160 kJ/mol for K⁺ clustering, but newer studies suggest lower values due to improved vacuum techniques .
- Resolution Strategy : Replicate experiments using standardized NIST protocols and cross-calibrate instruments with certified reference materials (e.g., NIST Standard Sample No. 186) .
Methodological Best Practices
- Synthesis : Prioritize electrodialytic methods for scalability and purity .
- Characterization : Combine gravimetric, spectroscopic, and chromatographic techniques to address isotopic and structural complexity .
- Data Reporting : Align with plain language summary (PLS) guidelines: avoid superlatives, disclose analytical choices (e.g., deuterium loss thresholds), and contextualize deviations from prior work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
